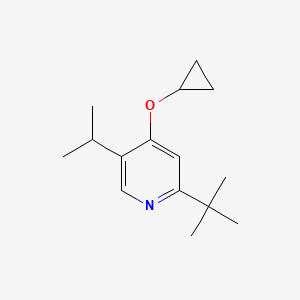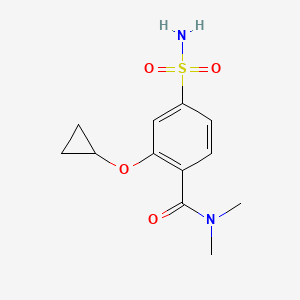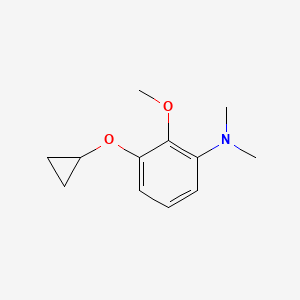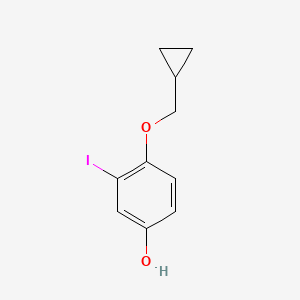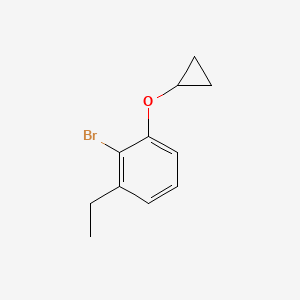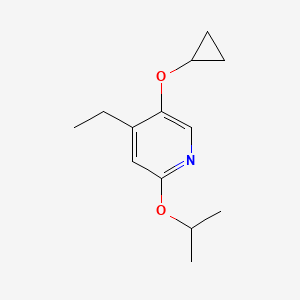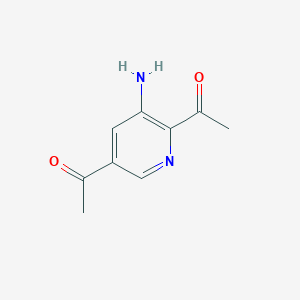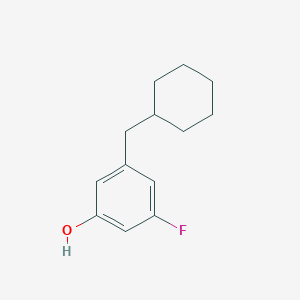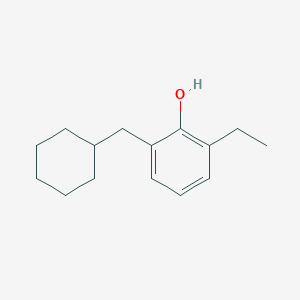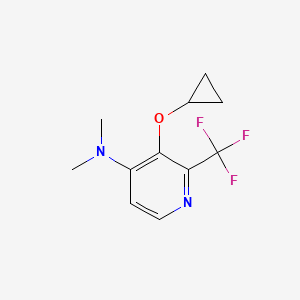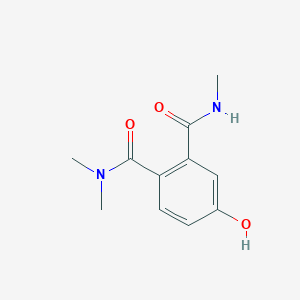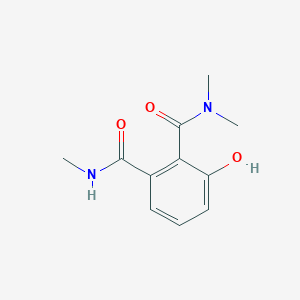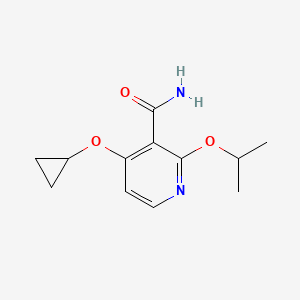
4-Cyclopropoxy-2-isopropoxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-2-isopropoxynicotinamide is an organic compound that features a cyclopropyl group and an isopropyl group attached to a nicotinamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-isopropoxynicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through various methods, including the reaction of nicotinic acid with ammonia or amines.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl halides.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through a similar nucleophilic substitution reaction using isopropyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-2-isopropoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy and isopropoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Cyclopropoxy-2-isopropoxynicotinamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nicotinamide-related pathways.
Biology: It can be used in studies related to enzyme inhibition and metabolic pathways involving nicotinamide derivatives.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-2-isopropoxynicotinamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and isopropyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: The parent compound, which lacks the cyclopropoxy and isopropoxy groups.
4-Cyclopropoxy-Nicotinamide: Similar structure but without the isopropoxy group.
2-Isopropoxynicotinamide: Similar structure but without the cyclopropoxy group.
Uniqueness
4-Cyclopropoxy-2-isopropoxynicotinamide is unique due to the presence of both cyclopropoxy and isopropoxy groups, which may confer distinct chemical and biological properties compared to its analogs
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-propan-2-yloxypyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-7(2)16-12-10(11(13)15)9(5-6-14-12)17-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,15) |
Clé InChI |
AQLXTDQUCBUGMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC=CC(=C1C(=O)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


